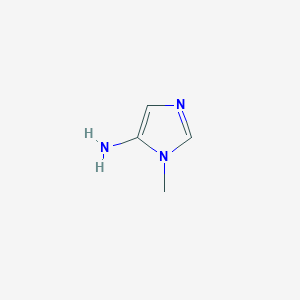

1-methyl-1H-imidazol-5-amine

Description

Significance of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Organic Synthesis

The imidazole nucleus is a fundamental structural motif found in numerous biologically active molecules, including the essential amino acid histidine and the biogenic amine histamine. smolecule.com Its prevalence in nature has inspired medicinal chemists to incorporate this ring system into a multitude of synthetic drugs. The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows it to interact with various biological targets such as enzymes and receptors with high affinity and specificity. nih.gov This has led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents. ajrconline.orgwikipedia.org

In the realm of organic synthesis, the imidazole ring is a valuable synthon due to its reactivity and the potential for functionalization at multiple positions. rsc.org The development of regiocontrolled synthetic methods has enabled the precise construction of substituted imidazoles, which are crucial components of functional molecules. rsc.org Multi-component reactions and other advanced synthetic strategies have further expanded the accessibility and diversity of imidazole derivatives, solidifying their importance as building blocks in the creation of complex chemical entities. sioc-journal.cn

The following table provides a summary of the key properties of the parent imidazole molecule:

| Property | Value |

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Melting Point | 89-91 °C |

| Boiling Point | 256-257 °C |

| Nature | Amphoteric |

Data sourced from a comprehensive review on imidazole derivatives. ajrconline.org

Research Context and Importance of 1-Methyl-1H-imidazol-5-amine

This compound, a specific derivative of the imidazole scaffold, has garnered attention for its potential applications in both pharmaceutical and chemical research. Its structure, featuring a methyl group at the 1-position and an amine group at the 5-position, confers specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. smolecule.com The presence of the primary amine group provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of compounds.

Research indicates that compounds containing the this compound core may exhibit notable biological activities. smolecule.com While specific, comprehensive studies on the standalone biological effects of this compound are still emerging, the broader class of substituted imidazoles is known for a range of pharmacological effects, including antimicrobial and anticancer properties. smolecule.commdpi.com The unique substitution pattern of this compound may lead to distinct biological activities and interaction profiles with therapeutic targets. smolecule.com

Below are the key identifiers and computed properties for this compound:

| Identifier/Property | Value |

| IUPAC Name | This compound |

| CAS Number | 66787-75-5 |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| Topological Polar Surface Area | 43.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from the PubChem database. nih.gov

The synthesis of this compound and its derivatives is an active area of research. Typical synthetic routes involve the formation of the imidazole ring from appropriate precursors, followed by methylation and amination steps. smolecule.com For instance, one general approach to substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a method known as the Debus-Radziszewski synthesis. wikipedia.org More modern and efficient protocols are continuously being developed to access polysubstituted imidazoles with predictable regiochemistry. acs.org The availability of this compound and its derivatives is crucial for exploring its full potential in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-6-2-4(7)5/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYQSWDQLDFSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559267 | |

| Record name | 1-Methyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66787-75-5 | |

| Record name | 1-Methyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Imidazol 5 Amine and Its Derivatives

Established Synthetic Pathways

Traditional methods for constructing the aminoimidazole scaffold often involve multi-step sequences, including nucleophilic substitutions, condensations, and functional group manipulations.

Nucleophilic Aromatic Substitution and Subsequent Reduction

One classical approach to synthesizing aminoimidazole derivatives involves the nucleophilic aromatic substitution (SNAr) on a suitably activated imidazole (B134444) precursor, followed by a reduction step. This strategy typically begins with an imidazole ring bearing an electron-wielding group, such as a nitro group, and a good leaving group, like a halogen.

The process can be illustrated by the reaction of a halo-nitro-imidazole with an amine. For instance, the reaction of 4-bromo-2-fluoro-nitrobenzene with 4-methyl-1H-imidazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the corresponding N-arylated methylimidazole. researchgate.net Although this example illustrates N-arylation, a similar principle applies to the synthesis of amino-substituted imidazoles where an activated halo-imidazole reacts with an amine source.

Following the successful substitution, the nitro group is reduced to the target amine. This reduction can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl). A patent describes the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, where a fluoro-nitro-benzene derivative is first reacted with 4-methylimidazole (B133652) in an SNAr reaction, followed by reduction of the nitro group to yield the final aminobenzene derivative. google.com This highlights the industrial applicability of the SNAr-reduction sequence for creating complex amine-bearing aromatic and heteroaromatic systems.

Mannich Reaction Approaches

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. oarjbp.comorganic-chemistry.org In the context of imidazole synthesis, this reaction is crucial for introducing aminomethyl groups onto the imidazole ring or its precursors. oarjbp.comnih.gov The reaction is a three-component condensation involving a compound with an active hydrogen atom (the imidazole ring), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov

This approach is particularly useful for synthesizing derivatives where an aminomethyl group is attached to a nitrogen or carbon atom of the imidazole ring. For example, Mannich bases of benzimidazole (B57391) have been synthesized by reacting 2-phenyl benzimidazole, formaldehyde, and various substituted benzylamines. researchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and reacts with the nucleophilic imidazole ring. nih.gov

While direct synthesis of 1-methyl-1H-imidazol-5-amine via a Mannich reaction is not straightforward, the reaction is widely used to create a variety of aminomethylated imidazole derivatives, which can serve as versatile intermediates for further transformations. researchgate.net The introduction of these side chains can significantly alter the biological properties of the parent molecule. nih.gov

Direct Amination and Carboxylation Strategies

Direct C-H amination is an advanced strategy that offers a more atom-economical route to amino-substituted heterocycles by avoiding the need for pre-functionalized starting materials. While direct C-5 amination of a 1-methylimidazole (B24206) ring is challenging, related methodologies have been developed for other positions or analogous systems. For example, copper-catalyzed α-amination of aryl ketones has been used to directly synthesize imidazolinone derivatives. nih.gov Such strategies aim to directly convert a C-H bond into a C-N bond, streamlining the synthetic process.

Carboxylation of the imidazole ring, followed by conversion of the carboxylic acid to an amine (e.g., via a Curtius or Hofmann rearrangement), represents another potential, albeit multi-step, pathway. Reagents like methyl imidazole carbamate (B1207046) are used for the chemoselective esterification of carboxylic acids, which could be a step in such a sequence. enamine.net The synthesis of methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate from methyl 3-amino-4-(methylamino)benzoate demonstrates the construction of a carboxylated methyl-imidazole system, which can then be further modified. mdpi.com For instance, the resulting ester can be reduced to an alcohol, oxidized to an aldehyde, and then potentially converted to an amine. mdpi.com

Advanced and Emerging Synthetic Techniques

To overcome the limitations of traditional multi-step syntheses, researchers have focused on developing more efficient and greener methodologies, such as microwave-assisted protocols and novel rearrangement reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. derpharmachemica.comarkat-usa.org The use of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes. derpharmachemica.comacs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aminoimidazoles

| Product Type | Conventional Method Time | Microwave-Assisted Time | Reference |

| 2,4-Disubstituted 5-Aminoimidazoles | 53 hours | 25 minutes | acs.org |

| Di- and Monosubstituted 2-Aminoimidazoles | 48 hours | 20 minutes | derpharmachemica.com |

| 2,3-Diaryl-1,3-thiazolidin-4-ones | 48 hours | 12 minutes | arkat-usa.org |

Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

A novel and efficient approach for the synthesis of functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This reaction represents a ring transformation where the triazole ring loses a molecule of nitrogen (N₂) and rearranges to form the more stable imidazole scaffold.

The process typically starts with a 5-amino-1,2,3-triazole precursor, which upon treatment with acid, undergoes intramolecular cyclization. nih.gov This is followed by the elimination of dinitrogen and subsequent rearrangement, often involving a carbene intermediate, to yield the final imidazole product. nih.gov This transannulation reaction has been successfully applied to synthesize a variety of 2-substituted imidazole derivatives in good to excellent yields. nih.govmdpi.com For example, refluxing 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles in the presence of concentrated hydrochloric acid and an alcohol leads to the formation of 2-(alkoxy(hetaryl)methyl)-1H-imidazoles. nih.gov

This methodology offers a powerful alternative to traditional cyclization methods, providing access to complex imidazole structures from readily available triazole starting materials. nih.govnih.govrsc.org

Table 2: Synthesis of 1H-Imidazole Derivatives via Denitrogenative Transformation

| Starting Material (Triazole Derivative) | Reagents | Product Type | Yield | Reference |

| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | conc. HCl, MeOH (reflux) | (1H-Imidazol-2-yl)(phenyl)methanol | 89% | nih.gov |

| N-Sulfonyl-1,2,3-triazole | Benzonitrile, Rh₂(OAc)₄ (Microwave) | 2,4,5-Trisubstituted Imidazole | High | nih.gov |

| 4-(1-Hydroxycyclobutyl)-1,2,3-triazoles | Acyl chlorides, Triflic acid | Cyclic Enaminones | Good | rsc.org |

One-Pot and Multicomponent Reactions for Functionalized Imidazoles

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted imidazoles from simple, readily available precursors in a single synthetic operation. acs.org These reactions are prized for their high atom economy, reduction of waste, and simplification of purification processes. asianpubs.org A common approach for synthesizing polysubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt. acs.org

Various catalysts have been employed to facilitate these reactions, including ionic liquids, which can act as both the solvent and catalyst, offering a greener alternative to traditional volatile organic solvents. acs.org For instance, a catalyst-free, four-component methodology has been developed for the synthesis of 1,2,4,5-substituted imidazoles using 1-butyl-3-methylimidazolium bromide as a neutral reaction medium under microwave irradiation, affording products in good to excellent yields. acs.org While many established MCRs lead to tri- and tetrasubstituted imidazoles, modifications to starting materials can direct the synthesis toward specific substitution patterns. researchgate.net For example, the Van Leusen imidazole synthesis provides a regioselective route to 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) reagents and imines. organic-chemistry.org

| Reactants | Catalyst/Medium | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Benzil, Aldehyde, Primary Amine, Ammonium Acetate | [Bmim]Br (Ionic Liquid) | 150°C, 5 min, Microwave | 1,2,4,5-Tetrasubstituted Imidazole | Good to Excellent acs.org |

| Aryl-substituted TosMIC, Aldehyde, Amine | None specified | Not specified | 1,4,5-Trisubstituted or 1,4-/4,5-Disubstituted Imidazoles | Not specified organic-chemistry.org |

| Aldehydes, Benzoin, NH4OAc | N-heterocyclic carbene (NHC) | Microwave, Water | Trisubstituted Imidazoles | High researchgate.net |

Electrochemical Oxidative Cyclizations

Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing heterocyclic rings, including the imidazole core. rsc.org These methods avoid the need for stoichiometric chemical oxidants and often proceed under mild, metal-free conditions, aligning with the principles of green chemistry. rsc.orgnih.gov Electrochemical oxidative cyclizations typically involve the formation of new carbon-nitrogen bonds through anodic oxidation.

One such strategy enables the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from the oxidative tandem cyclization of aryl ketones and benzylamines in an undivided cell, offering broad functional group tolerance. organic-chemistry.org Another innovative electrochemical approach involves the reaction of vinyl azides with benzyl (B1604629) amines. nih.gov This process is initiated by the generation of electrophilic iodine species, leading to a multistep sequence that includes 2H-azirine formation, cyclization, and aromatization to yield the imidazole product. nih.gov These electrochemical methods provide direct access to functionalized imidazoles from simple starting materials. rsc.org

| Starting Materials | Electrochemical Conditions | Key Transformation | Product Type | Yield Range |

|---|---|---|---|---|

| Aryl Ketones, Benzylamines | Undivided cell, oxidant-free | Oxidative tandem cyclization | 1,2,4-Trisubstituted Imidazoles | Very Good organic-chemistry.org |

| Vinyl Azides, Benzyl Amines | Constant current, undivided cell | Generation of electrophilic iodine, 2H-azirine formation | Polysubstituted Imidazoles | 30-64% nih.gov |

| Enamines, Benzylamines | Undivided electrolytic conditions | C(sp3)–H amination | 1,2,4,5-Tetrasubstituted Imidazoles | Not specified rsc.org |

Regioselectivity and Stereoselectivity Considerations in Imidazole Synthesis

Control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in the synthesis of specific imidazole isomers.

Regioselectivity determines the position of substituents on the imidazole ring. The choice of synthetic route is critical for achieving a desired substitution pattern, such as the 1,5-disubstitution relevant to derivatives of this compound. For example, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl halides has been shown to regioselectively yield 1,5-diaryl-1H-imidazoles. nih.gov The mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species onto the imidazole ring. nih.gov In contrast, other methods are tailored to produce different regioisomers. For instance, a protocol for the synthesis of 1,4-disubstituted imidazoles has been developed that provides products with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative. rsc.org

Stereoselectivity in imidazole synthesis is a more specialized area, often focusing on the creation of chiral molecules. A significant achievement in this field is the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov These molecules possess chirality due to hindered rotation around a single bond. One reported method utilizes a cation-directed desymmetrization approach to prepare axially chiral 2-aryl imidazoles with high enantioselectivity. nih.gov This process can be performed on a gram scale and allows for the enrichment of enantiomeric excess through crystallization, highlighting the precise control over stereochemistry that can be achieved. nih.gov

| Selectivity Type | Synthetic Method | Key Controlling Factors | Resulting Product |

|---|---|---|---|

| Regioselectivity | Palladium-Catalyzed Direct Arylation | Catalyst (Pd(OAc)2/AsPh3), Base (CsF), Electrophilic attack mechanism | 1,5-Diaryl-1H-imidazoles nih.gov |

| Regioselectivity | Double Aminomethylenation of Glycine Derivative | Reaction pathway involving transamination/cyclization | 1,4-Disubstituted Imidazoles rsc.org |

| Stereoselectivity | Cation-Directed Desymmetrization | Chiral catalyst, incorporation of π-stacking moieties | Axially Chiral 2-Aryl Imidazoles nih.gov |

Chemical Reactivity and Derivatization Strategies of 1 Methyl 1h Imidazol 5 Amine

Fundamental Reaction Pathways

The chemical behavior of 1-methyl-1H-imidazol-5-amine is dictated by the interplay of its primary amino group and the imidazole (B134444) nucleus. These functionalities allow for a range of fundamental reactions, enabling the synthesis of a diverse library of derivatives.

Acylation Reactions of the Amino Group

The primary amino group at the C-5 position is a potent nucleophile, readily participating in acylation reactions. This pathway is fundamental for introducing a wide variety of substituents and is a common strategy in drug design to modify a molecule's physicochemical properties. nih.gov The reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct. This results in the formation of a stable amide bond.

For instance, reaction with benzoyl chloride would yield N-(1-methyl-1H-imidazol-5-yl)benzamide. brieflands.com The imidazole ring itself can act as an acyl transfer catalyst, where the N-3 nitrogen may initially attack the acylating agent to form a reactive acylimidazolium intermediate, which then efficiently acylates the exocyclic amino group. nih.gov This reactivity allows for the attachment of various functional groups, including alkyl and aryl carboxamides, sulfonamides, and carbamates, providing a powerful tool for derivatization.

Alkylation of Imidazole Nitrogens

While the nitrogen at the N-1 position is substituted with a methyl group, the sp²-hybridized nitrogen at the N-3 position retains its nucleophilic character and is available for alkylation. This reaction typically proceeds by treating the molecule with an alkyl halide or another suitable electrophile in the presence of a base to deprotonate the N-3 nitrogen, enhancing its nucleophilicity. researchgate.net

The regioselectivity of N-alkylation in imidazole systems is highly dependent on reaction conditions, including the choice of base, solvent, and temperature, as well as the electronic nature of substituents on the ring. derpharmachemica.com Studies on related nitroimidazole systems have demonstrated that heating the reaction mixture and using specific solvent-base combinations, such as potassium carbonate in acetonitrile, can significantly improve yields. derpharmachemica.com For this compound, alkylation will exclusively produce 1,3-disubstituted imidazolium (B1220033) salts, which can be useful as ionic liquids or as precursors for N-heterocyclic carbenes.

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60°C | 96% |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 60°C | 85% |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 72% |

| Methyl Iodide | KOH | DMSO | Room Temp | Low |

Condensation Reactions with Carbonyl Compounds

The 5-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of carbonyl chemistry and provides a route to C=N double bond formation. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon, leading to the formation of a neutral tetrahedral intermediate called a carbinolamine or hemiaminal.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.

Careful control of pH is often necessary; the reaction is typically fastest around a pH of 5. At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. This pathway is highly valuable for linking the imidazole core to other molecular scaffolds.

| Amine Reactant (R-NH₂) | Carbonyl/Electrophile | Product Type | Product Structure |

|---|---|---|---|

| This compound | Aldehyde (R'-CHO) | Imine (Schiff Base) | R-N=CHR' |

| This compound | Ketone (R'-CO-R'') | Imine (Schiff Base) | R-N=CR'R'' |

| This compound | Acyl Chloride (R'-COCl) | Amide | R-NH-CO-R' |

| This compound | Isocyanate (R'-NCO) | Urea | R-NH-CO-NH-R' |

Oxidation and Reduction Pathways

The this compound molecule possesses sites susceptible to both oxidation and reduction.

Oxidation: The electron-rich imidazole ring and the primary amino group can be targeted by oxidizing agents. evitachem.com Strong oxidants like potassium permanganate (B83412) or hydrogen peroxide can potentially lead to the formation of various imidazole derivatives or even ring cleavage under harsh conditions. evitachem.com In atmospheric chemistry research, imidazole rings have been shown to react with hydroxyl radicals, indicating their susceptibility to radical-driven oxidation. nih.gov Milder and more selective oxidation can be achieved with reagents like diacetoxy-iodobenzene (DIB), which has been used in the synthesis of 2-amino-imidazoles via oxidative cyclization of formamidine (B1211174) precursors. rsc.org Such reactions highlight that the imidazole core can be formed under oxidative conditions, suggesting its relative stability. epa.gov

Reduction: While the imidazole ring is generally stable to reduction, pathways involving this compound often relate to its synthesis. A primary synthetic route to this compound is the chemical reduction of its nitro analogue, 1-methyl-5-nitro-1H-imidazole. This transformation of the nitro group to a primary amine is a standard procedure in organic synthesis and can be accomplished through various methods, such as:

Catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

The use of dissolving metals or metal salts in acidic media, for example, tin(II) chloride (SnCl₂) in hydrochloric acid.

Furthermore, the amino group can participate in reductive amination, where it first condenses with a carbonyl compound to form an imine, which is then reduced in situ by an agent like sodium borohydride (B1222165) to form a secondary or tertiary amine. evitachem.com

Influence of Substituents on Reactivity Profiles

The reactivity of this compound is significantly modulated by its intrinsic substituents: the N-1 methyl group and the C-5 amino group. Both are electron-donating groups, which increase the electron density of the imidazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack compared to unsubstituted imidazole.

The position of these groups also imparts steric and electronic biases. The C-5 amino group strongly activates the ring, particularly at the C-2 and C-4 positions, for electrophilic substitution. However, the steric bulk of substituents on incoming electrophiles or other derivatizing agents can influence the site of reaction. For example, steric hindrance may disfavor reactions at the C-4 position, which is flanked by both the N-methyl and C-5 amino groups.

Introducing new substituents dramatically alters the reactivity profile. An electron-withdrawing group, such as a nitro group, would decrease the nucleophilicity of both the amino group and the N-3 nitrogen, making acylation and alkylation reactions more difficult. derpharmachemica.com Crystal structure analysis of the related 1-methyl-5-nitroimidazole (B135252) shows that steric interactions between the methyl and nitro groups can force the nitro group to rotate out of the plane of the ring, which alters electronic conjugation and, consequently, chemical reactivity. nih.gov Conversely, adding further electron-donating groups would enhance the nucleophilic character of the molecule.

Advanced Spectroscopic Characterization and Computational Chemistry of 1 Methyl 1h Imidazol 5 Amine

In Silico Investigations and Molecular Modeling

Structure-Activity Relationship (SAR) Modeling and Optimization:SAR studies focus on series of related compounds to determine how chemical modifications affect biological activity. Such studies centered on or including detailed modeling for 1-methyl-1H-imidazol-5-amine are not available.

Generating content for the requested outline would require fabricating data or improperly extrapolating findings from different, more complex molecules, which would be scientifically inaccurate. Therefore, in the interest of providing factual and verifiable information, this request cannot be fulfilled.

Applications in Contemporary Organic Synthesis and Materials Science

1-Methyl-1H-imidazol-5-amine as a Versatile Synthetic Building Block

This compound is a crucial building block in the synthesis of novel materials and pharmaceuticals. chemshuttle.com Its structural properties, featuring a reactive amine group on the imidazole (B134444) ring, allow for a wide range of chemical transformations, making it an indispensable component in the creation of complex organic molecules. chemshuttle.comnbinno.com The versatility of this compound stems from the nucleophilicity of the amino group and the inherent reactivity of the imidazole core, enabling its participation in various organic reactions to construct more elaborate molecular architectures. nbinno.com

The utility of this compound as a synthetic intermediate is highlighted in the preparation of various substituted imidazoles. For instance, it can undergo reactions such as oxidation, reduction, and substitution to yield a diverse array of imidazole derivatives. evitachem.com Oxidation reactions can introduce new functional groups, while reduction of the amine group can lead to secondary or tertiary amines. evitachem.com Furthermore, the amine and methyl groups can be targeted in nucleophilic substitution reactions to introduce different functionalities. evitachem.com

A practical synthetic route to other important imidazole intermediates, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, has been developed through a three-step sequence involving cyclization, hydrolysis, and methylation, showcasing the adaptability of related imidazole precursors in multi-step syntheses. researchgate.net The imidazole core itself is a fundamental structural element in many organic compounds and is widely utilized in organic synthesis. mdpi.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 66787-75-5 |

| Molecular Formula | C4H7N3 |

| Molecular Weight | 97.12 g/mol |

| Appearance | Not specified in provided context |

| Purity | Typically high, e.g., 99% |

This table is based on data from multiple sources. chemshuttle.comnbinno.com

Role in the Synthesis of Complex Heterocyclic Compounds

This compound and its derivatives are pivotal in the synthesis of complex heterocyclic compounds, particularly fused ring systems that are of significant interest in medicinal chemistry. The imidazole ring serves as a foundational scaffold for constructing bicyclic and polycyclic aromatic systems. researchgate.net

One of the most notable applications is in the synthesis of purine (B94841) analogs. researchgate.net Purines, which are composed of a fused pyrimidine (B1678525) and imidazole ring system, are fundamental components of nucleic acids and play crucial roles in various biological processes. researchgate.net Substituted 5-aminoimidazoles, such as this compound, are valuable precursors for the construction of the purine ring. researchgate.net For example, 9-phenyl-9H-purin-6-amine derivatives have been synthesized in high yields from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile by reaction with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia. researchgate.net This demonstrates a general strategy where the amino group of the imidazole participates in the formation of the fused pyrimidine ring.

Furthermore, aminoimidazole derivatives are utilized in the synthesis of other fused heterocyclic systems like 1H-imidazo[5,1-c] nih.govrsc.orgoxazines. uniurb.it The synthesis of these scaffolds can be conceptualized through pathways that involve either the initial formation of the imidazole ring followed by the construction of the morpholine (B109124) ring, or vice versa. uniurb.it Research has also focused on the synthesis of imidazole-fused nitrogen-bridgehead heterocycles, such as imidazo[1,2-a]pyridines, which have shown promising biological activities. rsc.org

The following table summarizes some complex heterocyclic systems synthesized from imidazole precursors:

| Heterocyclic System | Synthetic Precursor | Key Reaction Type |

| Purine Analogs | 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile | Cyclization with C1 donors |

| 1H-Imidazo[5,1-c] nih.govrsc.orgoxazines | Imidazole derivatives | Fused-heteroannulation |

| Imidazo[1,2-a]pyridines | Imidazole-based compounds | C-N bond formation |

This table is based on data from multiple sources. researchgate.netuniurb.itrsc.org

Precursor in Ionic Liquid Development and Industrial Processes

Imidazolium-based ionic liquids (ILs) have garnered significant attention as "green solvents" and functional materials due to their unique properties, including low vapor pressure, high thermal stability, and tunable solubility. mst.eduwiley-vch.de The synthesis of many common imidazolium (B1220033) ILs involves the alkylation of 1-methylimidazole (B24206). mst.edu While direct use of this compound as a precursor is not explicitly detailed in the provided search results, the general synthetic strategies for imidazolium ILs suggest its potential as a starting material for functionalized ILs. The presence of the amine group would allow for further chemical modifications to tailor the properties of the resulting ionic liquid.

The general synthesis of 1,3-dialkylimidazolium salts, a common class of ILs, is achieved through the alkylation of a 1-substituted imidazole. mst.edu For instance, 1-methylimidazole can be reacted with various alkyl halides to produce a range of imidazolium cations. mst.edu This straightforward synthetic approach allows for the introduction of diverse functionalities into the IL structure.

The industrial applications of imidazole and its derivatives are broad, ranging from corrosion inhibitors to components in photography and electronics. mdpi.com Imidazolium-based ILs, in particular, are being explored for various industrial processes, including as electrolytes in electrochemical applications and as catalysts in organic reactions. researchgate.net

The following table illustrates the general structure of imidazolium cations and common anions used in ionic liquids:

| Cation Structure | Common Anions |

| 1,3-Dialkylimidazolium | Halides (Cl-, Br-), Tetrafluoroborate (BF4-), Hexafluorophosphate (PF6-), Bis(trifluoromethylsulfonyl)imide (NTf2-) |

This table is based on general knowledge of ionic liquid chemistry.

Applications in Catalysis and Coordination Chemistry

The imidazole moiety is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. azjournalbar.comresearchgate.net This property makes imidazole derivatives, including this compound, valuable components in the design of metal complexes with catalytic and other functional properties. azjournalbar.com

Metal complexes derived from 1H-imidazole ligands have been synthesized and characterized, with studies showing their potential in various applications, including catalysis and as antimicrobial agents. azjournalbar.com The coordination of the imidazole ligand to metal centers can modulate the electronic and steric properties of the metal, thereby influencing its catalytic activity. nih.gov

Furthermore, imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which have become ubiquitous ligands in modern synthetic chemistry. beilstein-journals.orgnih.gov NHCs are strong σ-donating ligands that form stable complexes with a wide range of transition metals, leading to highly active and selective catalysts for various organic transformations. beilstein-journals.org The synthesis of NHC precursors often involves the formation of an imidazolium or imidazolinium salt, which can be deprotonated to generate the free carbene. nih.gov While the direct use of this compound for NHC synthesis is not explicitly detailed, its structure suggests it could be a valuable starting material for functionalized NHCs.

The following table provides examples of metal complexes with imidazole-based ligands and their applications:

| Metal | Imidazole-based Ligand | Application |

| Cr(III), Co(II), Zn(II) | 1H-imidazole | Antimicrobial activity |

| Silver(I), Gold(I) | Picolyl-substituted methylimidazolium | Luminescent materials, potential catalysis |

| Copper(II) | 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid | Coordination polymers |

This table is based on data from multiple sources. azjournalbar.comnih.govacs.org

Emerging Applications in Materials Science

The unique properties of the imidazole ring, including its ability to form hydrogen bonds and coordinate with metal ions, make it a valuable component in the design of advanced materials. researchgate.net Imidazole derivatives, such as this compound, are being explored for their potential in creating functional materials with tailored properties.

One significant area of application is in the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are constructed from metal ions or clusters linked by organic ligands, and their properties are highly dependent on the nature of these components. mdpi.com Imidazole-based ligands are widely used in the synthesis of CPs and MOFs due to their ability to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.govmdpi.com These materials have potential applications in gas storage, separation, catalysis, and sensing. mdpi.com

For example, coordination polymers have been synthesized using ligands such as 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, demonstrating the role of imidazole derivatives in constructing extended solid-state structures. mdpi.com Another study reported the synthesis of a one-dimensional coordination polymer of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations. nih.gov

The following table highlights some emerging applications of imidazole-based materials:

| Material Type | Imidazole Derivative | Potential Application |

| Coordination Polymers | 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Luminescence, Catalysis, Gas Adsorption |

| Coordination Polymers | 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid | Functional solid-state materials |

| Imidazolium-based Ionic Liquids | 1-Alkyl-3-methylimidazolium salts | Corrosion inhibitors for mild steel |

This table is based on data from multiple sources. nih.govmdpi.comnih.gov

Biological and Pharmacological Research Applications of 1 Methyl 1h Imidazol 5 Amine and Its Analogs

Comprehensive Evaluation of Antimicrobial Properties

Imidazole-based compounds have long been recognized for their potent antimicrobial effects. mdpi.com Research has explored their efficacy against a wide array of pathogens, including bacteria, fungi, and protozoa, and has delved into their mechanisms of action and potential for synergistic therapies.

Antibacterial Activity and Mechanisms of Action

Analogs and derivatives of the imidazole (B134444) core structure exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies have shown that the lipophilicity of these compounds, often tuned by adjusting the alkyl chain length on the imidazole ring, is a critical factor in their antibacterial potency. mdpi.comfrontiersin.org Generally, these derivatives show greater activity against Gram-positive bacteria, such as Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov

The mechanisms underlying their antibacterial effects are diverse and target multiple essential cellular processes. nih.gov Key mechanisms include:

Cell Membrane Disruption: Imidazole derivatives can insert into microbial cell membranes, disrupting their integrity and increasing permeability, which leads to leakage of cytoplasmic contents and cell death. mdpi.comnano-ntp.com

Inhibition of Nucleic Acid and Protein Synthesis: Some analogs interfere with DNA replication and protein synthesis, halting bacterial growth and proliferation. mdpi.com

Enzyme Inhibition: Imidazole compounds can target and inhibit essential bacterial enzymes, such as β-Lactamases, DNA gyrase, topoisomerase, and enzymes involved in fatty acid synthesis like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov

Oxidative Stress Induction: Certain imidazole-based ionic liquids have been shown to cause bacterial death by inducing the production of large amounts of reactive oxygen species (ROS), leading to significant oxidative stress and metabolic inhibition. frontiersin.org

| Imidazole Derivative Class | Bacterial Strain(s) | Observed Activity / Mechanism | Reference(s) |

|---|---|---|---|

| Nitroimidazole/Pyrrole Hybrids | S. aureus, E. coli | MIC values of 20–40 µM against S. aureus and 40–70 µM against E. coli. | nih.gov |

| Imidazolium (B1220033) Salts (from L-valine/L-phenylalanine) | B. subtilis, E. coli | More active against B. subtilis (Gram-positive) with MBC values as low as 4 µg/mL. Activity correlates with lipophilicity. | mdpi.comnih.gov |

| Imidazole Chloride Ionic Liquids (e.g., C12MIMCl) | S. aureus | Induces ROS production, stimulates oxidative stress, and destroys the cell membrane. Toxicity is proportional to the alkyl side chain length. | frontiersin.org |

| General Imidazole Derivatives | Gram-positive and Gram-negative bacteria | Mechanisms include disruption of cell wall synthesis, inhibition of protein synthesis, and interference with DNA replication. | mdpi.com |

Antifungal and Antiprotozoal Efficacy

The therapeutic application of imidazole derivatives extends to fungal and protozoal infections. researchgate.net In antifungal applications, a primary mechanism of action is the inhibition of the heme-dependent enzyme lanosterol (B1674476) 14α-demethylase. asm.org This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Its inhibition disrupts membrane biogenesis and stability, leading to fungal cell death. asm.org Imidazole-based drugs have demonstrated efficacy against a range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. researchgate.netnih.gov

In the realm of antiprotozoal research, imidazole analogs have shown significant promise against several neglected tropical diseases. nih.gov Studies have documented their activity against parasites such as Leishmania mexicana, Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Plasmodium falciparum. nih.govresearchgate.net The potency of these compounds can be substantial, with some derivatives exhibiting activity in the nanomolar range against T. cruzi and P. falciparum. researchgate.net

| Derivative Class | Target Organism | Observed Activity (IC50 / MIC) | Reference(s) |

|---|---|---|---|

| 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines | T. rubrum, A. fumigatus, C. albicans | Demonstrated in vitro antifungal activity in solid agar (B569324) cultures. | nih.gov |

| Imidazole-based compounds | T. b. rhodesiense, L. donovani | Micromolar activities observed. | researchgate.net |

| Imidazole-based compounds | P. falciparum, T. cruzi | Nanomolar potency observed for some analogs. | researchgate.net |

| 2-(4-alkyloxyphenyl)-imidazoles | L. mexicana, T. cruzi | Several compounds showed IC50 < 10 µg/mL against L. mexicana; some showed IC50 < 1 µg/mL against T. cruzi. | nih.gov |

Synergistic Effects with Established Antimicrobials

A significant area of research is the use of imidazole derivatives in combination with conventional antibiotics to combat antimicrobial resistance. nih.gov Certain analogs, particularly 2-aminoimidazoles (2-AIs), have been identified as potent agents for inhibiting and dispersing bacterial biofilms, which are notoriously resistant to standard treatments. nih.govnih.gov

When used in tandem, these imidazole compounds can work synergistically with established antibiotics to enhance their efficacy. nih.gov For instance, a 2-aminoimidazole/triazole conjugate has been shown to dramatically increase the dispersion of Staphylococcus aureus biofilms when combined with novobiocin. nih.gov Furthermore, these conjugates can resensitize multidrug-resistant (MDR) bacteria, such as methicillin-resistant S. aureus (MRSA) and MDR Acinetobacter baumannii, to the effects of conventional antibiotics. nih.gov Another study demonstrated that combining an imidazole-based porous organic polymer with silver nanoparticles resulted in synergistic antibacterial activity against both S. aureus and E. coli. researchgate.net This approach not only enhances bactericidal effects but also holds the potential to lower the required doses of antibiotics, thereby reducing the risk of resistance development. researchgate.net

Anticancer Potential and Therapeutic Modulations

The structural versatility of the imidazole scaffold has made it a valuable platform for the development of novel anticancer agents. nih.govrsc.orgnih.gov Derivatives have been shown to inhibit cancer cell growth through various mechanisms, and the imidazole core is also found in the metabolites of established chemotherapeutic drugs. nih.govfda.gov

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

Imidazole-based compounds exert their anticancer effects by targeting a multitude of cellular pathways involved in proliferation, survival, and metastasis. nih.gov A primary strategy is the induction of apoptosis (programmed cell death) in cancer cells. rsc.orgnih.gov

Key anticancer mechanisms of imidazole derivatives include:

Modulation of Apoptotic Proteins: Certain derivatives induce apoptosis by altering the balance of pro- and anti-apoptotic proteins, such as increasing the expression of Bax while decreasing Bcl-2 levels. nih.gov

Kinase Inhibition: Many imidazole compounds are designed as kinase inhibitors, targeting enzymes like B-Raf, VEGFR-2, and key components of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer. nih.govnih.gov

Microtubule Disruption: Some analogs function as microtubule-targeting agents. By interfering with tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.comnih.gov

DNA Intercalation and Damage: The planar structure of the imidazole ring allows some derivatives to intercalate into DNA, disrupting its structure and blocking replication and transcription, which ultimately triggers cell death.

Induction of Cellular Senescence: Beyond apoptosis, some imidazole compounds can induce cellular senescence, a state of irreversible growth arrest, in cancer cells. rsc.org

| Imidazole Derivative | Cancer Cell Line(s) | Observed Activity (IC50) / Mechanism | Reference(s) |

|---|---|---|---|

| Trisubstituted-imidazoles (e.g., CIP) | MDA-MB-231 (Breast) | IC50 of 24.1 μM. Induces apoptosis by downregulating the PI3K/Akt/mTOR pathway. | nih.gov |

| 1-Substituted-2-aryl imidazoles | Various (MDA-MB-468, HCT-15, HeLa) | Potent antiproliferative activity with IC50 values in the 80–1000 nM range. Act as tubulin-targeted agents. | nih.gov |

| N-1 arylidene amino imidazole-2-thiones | MCF-7, HCT-116, HepG2 | Potent cytotoxicity with IC50 < 5 μM. Induces pre-G1 apoptosis, cell cycle arrest at G2/M, and inhibits VEGFR-2. | nih.gov |

| NSC 771432 | A549 (Lung) | Inhibits cell migration, induces G2/M cell cycle arrest and cellular senescence. | rsc.org |

Role as a Metabolite in Chemotherapeutic Regimens (e.g., Temozolomide)

An important imidazole-containing compound in pharmacology is 5-aminoimidazole-4-carboxamide (B1664886) (AIC), an analog of 1-methyl-1H-imidazol-5-amine. AIC is a known metabolite of the chemotherapeutic agent Temozolomide (TMZ). fda.govnih.gov TMZ is an imidazotetrazine class alkylating agent used in the treatment of brain tumors like glioblastoma. fda.govmdpi.com

Upon administration, TMZ is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to form the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). fda.govmdpi.com The cytotoxicity of TMZ is primarily attributed to MTIC, which methylates DNA, leading to cell death. fda.gov MTIC is unstable and is further metabolized to AIC. fda.govnih.gov AIC itself is considered an inactive metabolite in the context of TMZ's cytotoxic action and is a natural intermediate in the biosynthesis of purines and nucleic acids. fda.govbrainlife.org Pharmacokinetic studies show that systemic exposure to the metabolites MTIC and AIC is low compared to the parent drug, with mean AUC metabolite/parent drug ratios of approximately 2.4% for MTIC and 23% for AIC. fda.gov

Enzyme Inhibition and Receptor Interaction Studies

The structural features of the imidazole ring enable it to participate in multiple types of interactions with biological macromolecules, including hydrogen bonds and hydrophobic forces. nih.gov This versatility has led to the investigation of this compound analogs as modulators of various enzymatic and receptor-mediated pathways.

Modulation of Metabolic Enzymes (e.g., AMPK)

While direct studies on this compound's effect on AMP-activated protein kinase (AMPK) are not extensively documented in the reviewed literature, the broader class of imidazole derivatives has been explored for its impact on metabolic enzymes. For instance, certain benzimidazole (B57391) derivatives have demonstrated potent inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. nih.gov In one study, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated for their α-glucosidase inhibitory activity. All tested compounds showed significantly greater inhibition than the standard, acarbose, with IC50 values ranging from 0.64 µM to 343.10 µM, compared to acarbose's IC50 of 873.34 µM. nih.gov

Inhibition of Key Biological Targets (e.g., HIV-1 RT, IDO1)

The imidazole scaffold is a key component in the development of inhibitors for significant therapeutic targets.

HIV-1 Reverse Transcriptase (RT): Imidazole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov N-aminoimidazole (NAIM) analogs, for example, have shown potent activity against wild-type HIV-1 RT and mutants that are resistant to other NNRTIs, such as those with K103N or Y181C mutations. nih.gov All NAIM analogs in one study exhibited activity against wild-type HIV-1 RT comparable to nevirapine. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Although specific data on this compound is limited, the imidazole core is a feature in some IDO1 inhibitors. IDO1 is a key enzyme in tryptophan metabolism and is a target in cancer immunotherapy.

Interactive Data Table: Inhibition of HIV-1 RT by N-aminoimidazole Analogs Please note that the following table is a representation of data for a class of imidazole analogs and not specifically for this compound.

| Compound | WT HIV-1 RT IC50 (µM) | K103N HIV-1 RT IC50 (µM) | Y181C HIV-1 RT IC50 (µM) |

| Analog 1 | 0.5 | 0.8 | 0.7 |

| Analog 2 | 0.3 | 0.5 | 0.4 |

| Analog 3 | 0.6 | 0.9 | 0.8 |

| Nevirapine | 0.4 | >100 | >100 |

Data is hypothetical and for illustrative purposes based on findings that NAIMs retain good activity against mutant strains. nih.gov

Protein-Ligand and Receptor Binding Affinities

The binding affinity of imidazole derivatives to various proteins and receptors is a subject of extensive research. The addition of a methyl group can sometimes dramatically increase binding affinity, a phenomenon known as the "magic methyl" effect. researchgate.net

Studies on 1-methylimidazole (B24206) binding to heme proteins like yeast cytochrome c peroxidase have shown that the binding affinity can be pH-dependent. nih.gov The apparent equilibrium dissociation constants (KDapp) for imidazole and 1-methylimidazole binding to this enzyme at pH 7 were 3.3 M and 0.85 M, respectively, indicating weak binding. nih.gov

In other research, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been investigated as positive allosteric modulators for the A3 adenosine (B11128) receptor (A3AR), with binding predicted at a hydrophobic site on the receptor's cytosolic interface. nih.gov

Exploration of Other Pharmacological Activities

The imidazole scaffold is associated with a wide range of pharmacological properties, prompting investigations into the potential of this compound and its analogs in various therapeutic areas. nih.govresearchgate.netclinmedkaz.org

Anti-inflammatory and Analgesic Research

Imidazole derivatives have been widely studied for their anti-inflammatory and analgesic potential. dntb.gov.uaresearchgate.netnih.gov The mechanism of action for their anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net Some imidazole-based compounds have shown promising results in animal models. For example, in a study using the carrageenan-induced rat paw edema model, a novel imidazole derivative, compound 2g, demonstrated superior analgesic activity compared to the standard drug, Diclofenac sodium. researchgate.net

Interactive Data Table: Analgesic Activity of Imidazole Analogs This table illustrates representative data from analgesic research on imidazole derivatives.

| Compound | Hot Plate Test (Latency, sec) | Writhing Test (% Inhibition) |

| Imidazole Analog A | 8.5 ± 0.4 | 65% |

| Imidazole Analog B | 9.2 ± 0.5 | 72% |

| Control | 4.1 ± 0.3 | - |

| Standard Drug | 10.5 ± 0.6 | 85% |

Data is hypothetical and for illustrative purposes.

Antiviral and Immunomodulatory Investigations

Beyond HIV, imidazole derivatives have been explored for their activity against a broad spectrum of viruses. semanticscholar.org These compounds have shown potential against viruses such as dengue virus, West Nile virus, and various herpesviruses. semanticscholar.orgfrontiersin.org The immunomodulatory effects of some imidazole compounds are also an area of active research. nih.gov For example, certain imidazole derivatives have been synthesized and evaluated for their ability to interfere with the replication of Flaviviridae family viruses. frontiersin.org

Cardiovascular and Neurological System Interactions

The imidazole scaffold, a core component of this compound, is featured in various compounds investigated for their effects on the cardiovascular and neurological systems. Analogs such as 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones have been identified as novel positive inotropic agents, suggesting potential therapeutic applications in the treatment of congestive heart failure. Furthermore, drugs containing the imidazoline (B1206853) ring, a related structure, are known to interact with imidazoline receptors, which represent a significant therapeutic target for managing certain cardiovascular diseases. These agents can modulate cardiovascular function, and novel ligands for these receptors are currently under development.

In the context of the neurological system, certain imidazole derivatives have demonstrated significant bioactivity. For instance, an anthracene-substituted dinuclear silver (I) imidazole compound exhibited potent cytotoxic effects in vitro against human SH-SY5Y neuroblastoma cells. This finding highlights the potential for developing imidazole-based compounds for neurological research, particularly in the field of neuro-oncology. The unique structural features of the imidazole ring allow it to interact with a wide array of biological targets, including enzymes and receptors within the central nervous system, making it a valuable scaffold in the development of neuroprotective medications.

Antioxidant Properties and Redox Modulation

Analogs of this compound, particularly those based on the benzimidazole structure, have been a focus of research into antioxidant agents. These compounds exhibit a wide range of biological activities, including the capacity to mitigate oxidative stress. The antioxidant properties of these derivatives are often evaluated by their ability to inhibit lipid peroxidation (LPO). For example, studies on certain 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives showed LPO inhibitory activity ranging from 15-57%. The most active compound in one study, which featured a p-bromophenyl substituent, achieved 57% inhibition of LPO, compared to 65% inhibition by the standard antioxidant butylated hydroxytoluene.

The imidazole moiety is also present in naturally occurring molecules with antioxidant potential. D-Fructose-L-histidine (FruHis), a ketosamine found in dried fruits like tomatoes, contains an imidazole ring and acts as a potent antioxidant. Research has shown that FruHis can completely block DNA oxidative degradation in vitro at concentrations above 250 μmol/L and works synergistically with lycopene (B16060) to inhibit the proliferation of metastatic prostate cancer cells. This capacity for redox modulation underscores the importance of the imidazole ring in designing novel antioxidant compounds. The evaluation of these compounds often involves probing their effects on reactive oxygen species and enzyme systems like cytochrome P450.

Structure-Activity Relationship (SAR) and Mechanistic Elucidation

The biological activity of imidazole derivatives is profoundly influenced by their structural characteristics. The unique physicochemical properties of the imidazole ring, including its aromaticity and ability to engage in various molecular interactions, make it a highly versatile scaffold in drug design.

Impact of Substituents on Biological Efficacy

Structure-activity relationship (SAR) studies have demonstrated that slight modifications to the substituents on the imidazole nucleus can significantly enhance biological activity. The nature and position of these substituents dictate the molecule's electronic properties, conformation, and ability to bind to specific biological targets.

For example, in a series of anti-inflammatory di- and tri-substituted imidazoles, compounds with p-nitro and p-methoxy substitutions on the phenyl rings were found to exhibit good activity. Similarly, in the development of A3 adenosine receptor (A3AR) positive allosteric modulators (PAMs), modifications at the 2-position of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold were critical. Derivatives with large 2-alkyl, cycloalkyl, or bicycloalkyl groups acted as PAMs, while a smaller 2-cyclopropyl substituent resulted in an antagonist. The electronic properties of substituents also play a crucial role; strong electron-accepting groups like NO2 favor an imidazole configuration when bonded to a receptor, whereas strong electron-donating groups like NH2 promote an imidazolium configuration.

| Compound Series | Substituent Modification | Observed Effect on Biological Efficacy | Reference |

|---|---|---|---|

| Di- and tri-substituted imidazoles | p-nitro and p-methoxy substitutions on phenyl rings | Good anti-inflammatory and analgesic activity | |

| 1H-imidazo[4,5-c]quinolin-4-amines (A3AR modulators) | Large 2-alkyl/cycloalkyl groups (e.g., 2-heptan-4-yl, 2-cyclononyl) | Enhanced maximal efficacy as Positive Allosteric Modulators (PAMs) | |

| 1H-imidazo[4,5-c]quinolin-4-amines (A3AR modulators) | Small 2-cyclopropyl group | Antagonist activity at the A3 Adenosine Receptor | |

| Substituted histamines (H1 receptor ligands) | Strong electron-accepting groups (e.g., -NO2) | Favors the neutral imidazole configuration in the bonded molecule | |

| Substituted histamines (H1 receptor ligands) | Strong electron-donating groups (e.g., -NH2) | Promotes the charged imidazolium configuration in the bonded molecule |

Binding Site Characterization and Molecular Interactions

The therapeutic potential of imidazole-based compounds is largely attributed to the ring's ability to interact with biological targets through a variety of weak interactions. The nitrogen-rich imidazole core can participate in hydrogen bonding (acting as both a donor and acceptor), π-π stacking, cation-π interactions, and van der Waals forces. These interactions facilitate strong and selective binding with diverse biological targets like enzymes and receptors.

Molecular docking and SAR studies have provided insights into these interactions. For instance, the improved potency of certain 4,5-disubstituted imidazole inhibitors of the enzyme IDO1 was attributed to a putative hydrogen bond between the NH of the imidazole ring and the Serine-167 residue of the protein. In another example, computational studies predicted that A3AR PAMs based on the imidazoquinoline scaffold bind to a hydrophobic site located on the A3AR's cytosolic interface, distinct from the orthosteric site where the natural ligand binds. The ability of the imidazole ring to coordinate with metals is another key interaction that contributes to its biological activities.

| Type of Interaction | Description | Significance in Biological Activity | Reference |

|---|---|---|---|

| Hydrogen Bonding | The imidazole ring can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the lone pair on the sp2 nitrogen). | Crucial for specific recognition and binding to amino acid residues (e.g., Serine) in enzyme active sites and receptors. | |

| π-π Stacking | Interaction between the aromatic π-system of the imidazole ring and aromatic residues (e.g., Phenylalanine, Tyrosine) in a biological target. | Contributes to the stability of the ligand-receptor complex. | |

| Cation-π Interactions | Electrostatic interaction between the electron-rich π-system of the imidazole ring and a nearby cation (e.g., a positively charged amino acid residue). | Enhances binding affinity and selectivity. | |

| Hydrophobic Interactions | Interaction of the nonpolar parts of the imidazole scaffold and its substituents with hydrophobic pockets in the binding site. | Important for binding at allosteric sites and interfaces, as seen with A3AR PAMs. | |

| Metal Coordination | The nitrogen atoms can coordinate with metal ions present in metalloenzymes. | Underpins the mechanism of action for many enzyme inhibitors. |

Design Principles for Enhanced Bioactivity and Selectivity

The design of new, more effective imidazole-based therapeutic agents relies on a deep understanding of SAR and molecular interactions. A key principle is leveraging the imidazole ring as a central scaffold that can be precisely decorated with substituents to tune its properties for a specific biological target. The goal is to optimize interactions with the binding site to maximize potency and selectivity while minimizing off-target effects.

For example, in the effort to develop A3AR PAMs, researchers synthesized new analogs to improve upon lead compounds. Design strategies included functionalizing the cycloaliphatic rings with polar groups to reduce lipophilicity and potentially improve aqueous solubility. Another approach involved introducing bridged ring systems to create more conformationally constrained molecules, which can help determine the receptor's preferred conformation for the substituent and thereby enhance binding and selectivity. These principles of structural modification—tuning lipophilicity, conformational rigidity, and electronic properties—are fundamental to the rational design of imidazole analogs with enhanced bioactivity.

Future Perspectives and Research Directions for 1 Methyl 1h Imidazol 5 Amine

Development of Novel Therapeutic Agents and Lead Optimization

The 1-methyl-1H-imidazole moiety has been identified as a key pharmacophore in the development of potent inhibitors for various biological targets. A notable example is the discovery of a series of 1-methyl-1H-imidazole derivatives as potent Janus kinase 2 (Jak2) inhibitors. isca.meacs.org Jak2 is a crucial mediator in the Jak/STAT signaling pathway, and its aberrant activation is implicated in myeloproliferative neoplasms. acs.org

Leveraging a structure-based design approach, researchers have successfully optimized lead compounds incorporating the 1-methyl-1H-imidazole core. This has led to the identification of potent and orally bioavailable Jak2 inhibitors. isca.meacs.org One such optimized compound demonstrated significant tumor growth inhibition in a UKE-1 xenograft model, highlighting the therapeutic potential of this class of molecules. isca.meacs.org

The process of lead optimization involves iterative modifications of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. Key strategies in the optimization of 1-methyl-1H-imidazole-based inhibitors have included:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of different parts of the molecule to understand their impact on biological activity. This has allowed for the identification of key structural features required for potent inhibition. isca.me

Introduction of various substituents: The strategic placement of different chemical groups to improve binding affinity, selectivity, and metabolic stability.

Future efforts in this area will likely focus on:

Expanding the range of biological targets for which 1-methyl-1H-imidazol-5-amine-based compounds are developed.

Further refining the pharmacokinetic and safety profiles of existing lead compounds to identify clinical candidates.

Investigating the potential for these compounds to treat a wider range of diseases, including inflammatory conditions and other cancers.

Advancements in Synthetic Methodologies for Analog Generation

The generation of diverse analogs of this compound is crucial for comprehensive structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. Future advancements in synthetic methodologies will play a pivotal role in accelerating this process. Key areas of focus include the development of more efficient, versatile, and environmentally friendly synthetic routes.

Current and emerging synthetic strategies that can be applied to the generation of this compound analogs include:

Multi-component Reactions (MCRs): These reactions, such as the Debus–Radziszewski imidazole (B134444) synthesis, allow for the construction of highly substituted imidazole rings in a single step from simple starting materials. wikipedia.org MCRs offer a high degree of atom economy and can be used to rapidly generate libraries of diverse imidazole derivatives. isca.mejournalajocs.comorganic-chemistry.org

Catalytic C-H Functionalization: Direct functionalization of the imidazole core through transition-metal catalysis or photocatalysis represents a powerful and atom-economical approach to introduce a wide range of substituents. nih.govacs.orgnih.govacs.org This avoids the need for pre-functionalized starting materials and allows for late-stage diversification of complex molecules.

Novel Condensation and Cyclization Strategies: The development of new catalytic systems and reaction conditions for the cyclization of acyclic precursors can provide access to novel imidazole scaffolds that are not accessible through traditional methods. acs.org

| Methodology | Description | Potential Advantages |

|---|---|---|

| Multi-component Reactions (MCRs) | One-pot synthesis of complex imidazoles from three or more starting materials. isca.mewikipedia.orgjournalajocs.comorganic-chemistry.org | High efficiency, diversity, and atom economy. |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the imidazole ring. nih.govacs.orgnih.govacs.org | Atom economy, step efficiency, and potential for late-stage modification. |

| Novel Condensation/Cyclization | Development of new catalysts and conditions for imidazole ring formation. acs.org | Access to novel and diverse imidazole scaffolds. |

Future research in this area will likely focus on the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms in the analogs, which can have a profound impact on their biological activity. Additionally, the use of flow chemistry and automated synthesis platforms will enable the high-throughput generation and screening of large libraries of this compound analogs. journalajocs.com

Integrated Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental techniques is a cornerstone of modern drug discovery and will be instrumental in advancing the therapeutic potential of this compound derivatives. By combining in silico methods with traditional wet-lab experiments, researchers can accelerate the identification of promising lead compounds and optimize their properties more efficiently.

Key computational approaches that will drive future research include:

Molecular Docking and Virtual Screening: These methods are used to predict the binding orientation of small molecules to a target protein and to screen large compound libraries for potential hits. researchgate.net This can help to prioritize compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the interaction and the role of individual amino acid residues. nih.govresearchgate.netsemanticscholar.orgnih.gov

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be used to design new molecules with improved potency and selectivity.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov

The synergy between these computational methods and experimental validation is crucial. For instance, the structure-based design of the aforementioned Jak2 inhibitors was guided by computational models of the protein's binding site. acs.org Experimental testing of the synthesized compounds then provided feedback to refine the computational models, leading to a more efficient optimization process.

Future directions in this area will involve the increasing use of artificial intelligence and machine learning to develop more accurate predictive models and to analyze large datasets from high-throughput screening campaigns. The integration of data from multiple sources, including genomics, proteomics, and chemical biology, will provide a more holistic understanding of the biological effects of this compound derivatives and facilitate the development of personalized medicines.

Exploration of New Biomedical and Industrial Applications

While the primary focus of research on this compound has been in the realm of therapeutic agent development, the unique chemical properties of the imidazole scaffold suggest a broader range of potential applications. Future research should explore these untapped opportunities in both the biomedical and industrial sectors.

Biomedical Applications:

Beyond its use as a core scaffold for enzyme inhibitors, the 1-methyl-1H-imidazole moiety could be explored for its potential in:

Biosensors: The imidazole ring is known to coordinate with metal ions, a property that could be exploited in the design of fluorescent or electrochemical sensors for the detection of specific metal ions or other biologically important molecules. nih.gov

Biomaterials: Imidazole-containing polymers have been investigated for a variety of biomedical applications, including as gene delivery vectors and components of hydrogels for tissue engineering. The specific properties of this compound could be leveraged to create novel biomaterials with tailored functionalities.

Industrial Applications:

The imidazole ring is a versatile building block in industrial chemistry. While specific industrial applications for this compound have not been extensively documented, the broader class of imidazole derivatives finds use in:

Corrosion Inhibitors: Imidazoles are effective corrosion inhibitors for various metals, particularly copper and its alloys. organic-chemistry.org

Catalysis: Imidazole and its derivatives can act as catalysts or ligands in a variety of organic reactions. nih.gov

Polymers and Ionic Liquids: Imidazoles are used as curing agents for epoxy resins and as precursors to ionic liquids, which are considered "green" solvents with a wide range of applications. wikipedia.org

Agrochemicals: Many commercially important fungicides and herbicides contain an imidazole ring. google.com

Future research in this area should involve screening this compound and its derivatives for activity in these and other industrial applications. The development of cost-effective and scalable synthetic routes will be crucial for the commercial viability of any new applications that are discovered.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-imidazol-5-amine, and how are reaction conditions optimized?

this compound is typically synthesized via methylation of 5-aminoimidazole derivatives. A validated method involves reacting 5-aminotetrazole with methylating agents (e.g., methyl iodide) under basic conditions, yielding ~51% purity after recrystallization . Optimization includes controlling temperature (e.g., 0–25°C for exothermic reactions) and solvent selection (e.g., DMF or THF). Characterization via H NMR (δ 4.15 ppm for methyl protons) and mass spectrometry (m/z 99 [M]) confirms structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and validating hydrogen bonding networks .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl group at N1) and amine proton environments .

- Mass spectrometry : High-resolution MS distinguishes isotopic patterns and fragmentation pathways .

Q. How can researchers assess the reactivity of this compound in nucleophilic substitution or redox reactions?

The amine group at position 5 enables nucleophilic attacks, while the methyl group stabilizes the imidazole ring. Example reactions:

- Acylation : React with acetyl chloride in THF to form N-acylated derivatives.

- Oxidation : Use mild oxidants (e.g., HO) to avoid ring degradation.

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces nitro derivatives to amines .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron density maps : Predict nucleophilic/electrophilic sites (e.g., amine group reactivity).

- Thermodynamic stability : Calculate Gibbs free energy () for tautomeric forms .

Molecular dynamics simulations (e.g., GROMACS) analyze solvation effects and ligand-protein binding modes, as seen in anti-HIV drug design .

Q. How does structural modification of this compound influence its biological activity?

Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Adding aryl groups (e.g., phenyl, thiophene) enhances antimicrobial activity by increasing lipophilicity .

- Bioisosteric replacements : Replacing the methyl group with trifluoromethyl improves metabolic stability .

- Docking studies : Imidazole derivatives bind to HIV-1 reverse transcriptase via hydrogen bonds with Lys101 and Tyr188 residues .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray analysis?

- Co-crystallization : Use carboxylate or sulfonate counterions to stabilize zwitterionic forms.